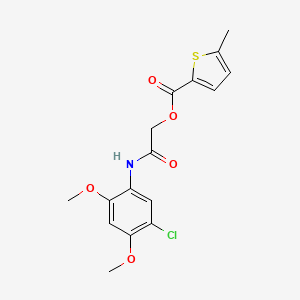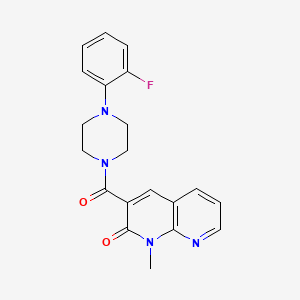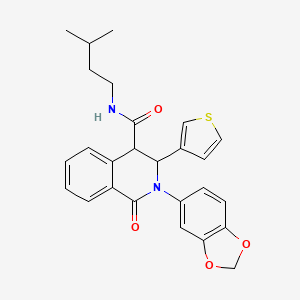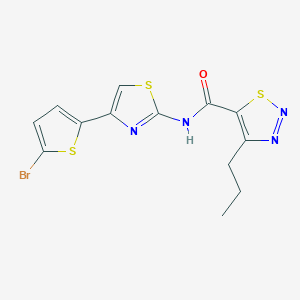![molecular formula C8H16N2 B2447482 3-[(2-Methylbutan-2-yl)amino]propanenitrile CAS No. 244190-07-6](/img/structure/B2447482.png)
3-[(2-Methylbutan-2-yl)amino]propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[(2-Methylbutan-2-yl)amino]propanenitrile” is a chemical compound with the CAS Number: 244190-07-6. Its molecular weight is 140.23 and its IUPAC name is 3-(tert-pentylamino)propanenitrile . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “3-[(2-Methylbutan-2-yl)amino]propanenitrile” is 1S/C8H16N2/c1-4-8(2,3)10-7-5-6-9/h10H,4-5,7H2,1-3H3 . This indicates that the molecule consists of 8 carbon atoms, 16 hydrogen atoms, and 2 nitrogen atoms.
Physical And Chemical Properties Analysis
“3-[(2-Methylbutan-2-yl)amino]propanenitrile” is a liquid at room temperature .
Aplicaciones Científicas De Investigación
Enantiomeric Analysis in Fermented Foods
Research conducted by Matheis, Granvogl, and Schieberle (2016) examined the conversion of parent free amino acids into alcohols through the Ehrlich pathway, a process relevant to understanding flavor compound formation in fermented foods. Their study on enantiomeric ratios of aroma compounds formed from l-isoleucine, such as 2-methylbutanal and 2-methylbutanol, contributes to a deeper understanding of the degradation mechanism in the Ehrlich reaction. The findings challenge previous assumptions about the enzymatic reduction of 2-methylbutanal to 2-methylbutanol, suggesting different mechanisms might be responsible for the formation of aldehydes and acids from parent amino acids (Matheis, Granvogl, & Schieberle, 2016).
Antimicrobial Activity of Heterocyclic Derivatives
Behbehani, Ibrahim, Makhseed, and Mahmoud (2011) explored the synthesis of new indole-containing heterocyclic derivatives, including 1,2,3-triazole, pyrazole, and pyrazolo[1,5-a]pyrimidine derivatives, from 2-arylhydrazononitriles. Their research demonstrated promising antimicrobial activities against various microorganisms, including Gram-negative and Gram-positive bacteria, as well as yeast. This study highlights the potential of these compounds for developing new antimicrobial agents (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).
Synthetic Routes to Dioxolanes and Thiadiazines
Isobaev, Pulatov, Abdullaev, Turdialiev, Mavlonov, and Jumaeva (2021) reported on alternative synthetic routes leading to the creation of dioxolanes and thiadiazines. Their study showcases the versatility of 2-methylbut-3-yn-2-yl derivatives in synthesizing complex chemical structures, contributing to the broader field of organic synthesis and potential applications in pharmaceuticals and materials science (Isobaev et al., 2021).
Applications as Key Building Blocks
Drabina and Sedlák (2012) reviewed recent developments in the use of 2-amino-2-alkyl(aryl)propanenitriles as precursors for the synthesis of various heterocyclic systems. Their research underlines the critical role of these compounds as building blocks in creating diverse heterocyclic structures with potential applications in drug development and materials science (Drabina & Sedlák, 2012).
Safety and Hazards
The safety information for “3-[(2-Methylbutan-2-yl)amino]propanenitrile” includes several hazard statements: H227, H302, H312, H315, H318, H332, H335 . These codes correspond to various hazards, such as being harmful if swallowed or in contact with skin, causing skin irritation, causing serious eye damage, and may cause respiratory irritation . The precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, P501 . These codes correspond to various precautions to take when handling the substance .
Propiedades
IUPAC Name |
3-(2-methylbutan-2-ylamino)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-4-8(2,3)10-7-5-6-9/h10H,4-5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQFWKMIYGRCAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NCCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Methylbutan-2-yl)amino]propanenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(6-pyridin-3-ylpyridazin-3-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2447401.png)
![2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid](/img/no-structure.png)
![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-isoquinolin-1-ylmethanone](/img/structure/B2447405.png)
![6-Acetyl-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B2447406.png)




![2-[2-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]ethyl]-N-methylpiperidine-1-carboxamide](/img/structure/B2447416.png)

![4-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2447419.png)
![4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2447420.png)
![4-{[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzonitrile](/img/structure/B2447422.png)